molecular formula C6H6ClNO3S2 B1311686 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 171274-01-4

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Cat. No. B1311686
M. Wt: 239.7 g/mol
InChI Key: OFJGKGNJDCLNPM-UHFFFAOYSA-N
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Description

The compound “6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide” is a chemical intermediate . It is a solid substance with a white to almost white color .


Molecular Structure Analysis

The molecular formula of the compound is C6H6ClNO3S2 . The InChI code is 1S/C6H7ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9,12H,2H2/t4-/m1/s1 . This information can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point range of 128.0 to 132.0 degrees Celsius . The compound is soluble in methanol . Its specific rotation [a]20/D is -4.0 to -6.0 degrees (C=1, MeOH) .

Scientific Research Applications

Synthesis and Biological Activity

A series of biologically active derivatives of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide have been synthesized, demonstrating their utility in the development of antibacterial agents and for their potential in radical scavenging activities. These compounds were synthesized through various chemical processes, including ultrasonic mediated N-alkylation and ring expansion techniques, indicating their versatility in chemical synthesis for medicinal chemistry applications (Zia-ur-Rehman et al., 2009).

Catalysis and Green Chemistry

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a homogeneous catalyst for the synthesis of diverse organic compounds. This application highlights its role in facilitating environmentally friendly chemical reactions, aligning with the principles of green chemistry by offering high yields, short reaction times, and the use of water as a reaction medium (Khazaei et al., 2015).

Activation of Potassium Channels

Research on derivatives of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has identified their potential in activating ATP-sensitive potassium channels in pancreatic beta-cells. These findings are significant for the development of new therapeutic agents aimed at regulating insulin release and potentially managing diabetes mellitus (Nielsen et al., 2002).

Chemical Synthesis and Drug Development

The compound's derivatives have been explored for their roles in chemical synthesis, providing pathways for the development of novel pharmaceuticals. For instance, the regioselective synthesis of thiophene-fused sultam derivatives showcases the chemical versatility and potential of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in contributing to the discovery of new drugs (Barange et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJGKGNJDCLNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451787
Record name 6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

CAS RN

171274-01-4
Record name 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 6-chloro-3,4-dihydro-, 1,1-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 6-chloro-3,4-dihydro-, 1,1-dioxide
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Synthesis routes and methods

Procedure details

A 50-L, 5-necked flask equipped with a mechanical stirrer and a thermometer was flushed with nitrogen overnight. Working under nitrogen, the flask was charged with 3-bromoacetyl-5-chloro-2-thiophenesulfonamide (4, 855 g, 2.68 mol) and t-butyl methyl ether (12.5 L). The stirred suspension was cooled to -40° C. using a dry-ice/2-propanol bath and (+)-β-chlorodiisopinocampheylborane (4.5 L of a 1.2M solution in t-butyl methyl ether, 5.4 mol, 2 eq) was added via a cannula over 30 minutes, causing the temperature to rise to -32° C. The reaction mixture was maintained between -25° to -20° C. for 3.5 hours, after which TLC analysis indicated complete reduction. The mixture was warmed to 0° C. and 1M aqueous sodium hydroxide (11 L) was added from an addition funnel over 10 minutes, causing the temperature to rise to 22° C. The biphasic mixture was stirred vigorously at ambient temperature for 2 hours, after which TLC analysis indicated complete cyclization. The phases were split and the dark aqueous layer was extracted with t-butyl methyl ether (3 L), acidified to pH 1 using concentrated hydrochloric acid, and extracted with ethyl acetate (2×4 L). The combined ethyl acetate extracts were washed with saturated aqueous sodium chloride (3 L), dried over sodium sulfate (1 kg), filtered, and concentrated to a volume of about 1 liter by rotary evaporation, at which point toluene (2 L) was added. As the remainder of the ethyl acetate was stripped, the product crystallized from toluene. It was collected by filtration, washed with toluene (2 L) and methylene chloride (2 L), and dried in air at ambient temperature to a constant weight of 498 grams (77%) of 5: mp 126°-127° C.; IR (KBr) 3550, 3230, 1430, 1410, 1320, 1170, 860, 720, 550, 470 cm-1 ; 1H NMR (DMSO-d6) δ8.18-8.11 (m, 1H), 7.19 (s, 1H), 5.8 (br, 1 H), 4.60-4.54 (m, 1 H), 3.68-3.55 (m, 1 H), 3.50-3.35 (m, 1 H); [α]25D -5.9° (c=1, CH3OH); Analysis for C6H6ClNO3S2 : Calcd: C, 30.06; H, 2.52; N, 5.84. Found: C, 30.14; H, 2.56; N, 5.80.
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